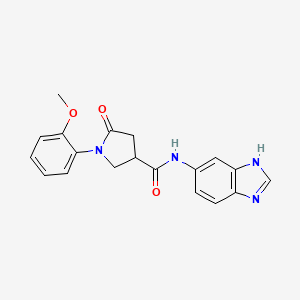

N-(1H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

N-(1H-Benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule characterized by a benzimidazole core linked to a 5-oxopyrrolidine-3-carboxamide moiety. The 2-methoxyphenyl group at the pyrrolidine nitrogen introduces steric and electronic effects that influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-(3H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-26-17-5-3-2-4-16(17)23-10-12(8-18(23)24)19(25)22-13-6-7-14-15(9-13)21-11-20-14/h2-7,9,11-12H,8,10H2,1H3,(H,20,21)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBVRSDHRZIDRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)N=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include benzimidazole derivatives and substituted pyrrolidines. Common synthetic routes may involve:

Condensation Reactions: Combining benzimidazole with a suitable aldehyde or ketone.

Cyclization Reactions: Forming the pyrrolidine ring through intramolecular cyclization.

Amidation Reactions: Introducing the carboxamide group through reaction with an amine.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

Catalysts: Using catalysts to speed up the reaction.

Temperature Control: Maintaining specific temperatures to ensure proper reaction kinetics.

Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Reacting with oxidizing agents to form oxidized derivatives.

Reduction: Reacting with reducing agents to form reduced derivatives.

Substitution: Undergoing nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, based on the evidence provided:

Key Observations:

Structural Variations: The target compound features a benzimidazole core, distinguishing it from pyrazole-linked analogs (e.g., compounds in ) or dihydroisoquinoline derivatives (). The benzimidazole group may enhance binding to biological targets like kinases or proteases due to its planar aromatic structure.

In contrast, used acid-mediated coupling for related pyrrolidine derivatives .

Biological Activity: While the target compound’s activity is unreported, analogs with 5-oxopyrrolidine-3-carboxamide moieties exhibit diverse bioactivity. Antibacterial activity was observed in diethylphenyl-substituted analogs (), though the target compound’s benzimidazole core may shift its spectrum of activity .

Research Findings and Limitations

Physical Properties :

- Melting points of pyrazole-linked analogs (156–174°C) suggest moderate crystallinity, which may correlate with the target compound’s stability. However, crystalline forms of benzimidazole derivatives (e.g., ’s patent) often require specialized salt formulations for optimization .

Activity Gaps :

- The absence of direct cytotoxicity or antimicrobial data for the target compound limits actionable comparisons. Further studies are needed to evaluate its enzyme inhibition (e.g., elastase or coronavirus protease targets, as suggested in –2) .

Synthetic Challenges :

- The benzimidazole core’s sensitivity to harsh conditions may necessitate milder synthetic protocols compared to pyrazole derivatives. ’s NMI-MsCl method could be a viable pathway .

Biological Activity

N-(1H-benzimidazol-5-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzimidazole ring, a pyrrolidine moiety, and a methoxyphenyl group. The molecular formula is with a molecular weight of approximately 288.32 g/mol. The compound can be represented by the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | C15H16N4O3 |

| Molecular Weight | 288.32 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation, particularly topoisomerases, which are crucial for DNA replication and repair.

- Receptor Modulation : It can modulate receptor activities, potentially affecting pathways related to cell growth and apoptosis.

- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, suggesting that this compound may also exhibit such activities.

Biological Activity Data

Research studies have assessed the biological activity of various benzimidazole derivatives, including this compound. Here are some notable findings:

Anticancer Activity

A study evaluated several benzimidazole derivatives for their cytotoxic effects on cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer). The results indicated that certain derivatives exhibited significant cytotoxicity and inhibited DNA topoisomerase I activity, suggesting potential anticancer properties .

Antimicrobial Effects

Benzimidazole derivatives are known for their antimicrobial activities. A review highlighted that compounds with similar structures demonstrated efficacy against various bacterial strains and fungi . While specific data on this compound's antimicrobial activity is limited, its structural similarities to known active compounds suggest potential effectiveness.

Study on Benzimidazole Derivatives

In one study, researchers synthesized a series of benzimidazole derivatives and tested their biological activities. The results revealed that compounds with modifications at the 5-position of the benzimidazole ring exhibited enhanced inhibitory effects on mammalian type I DNA topoisomerase . This finding supports the hypothesis that this compound could similarly impact enzyme activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.